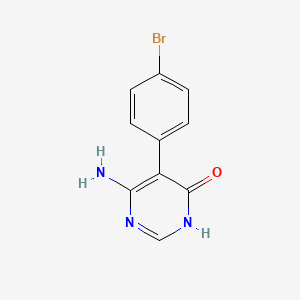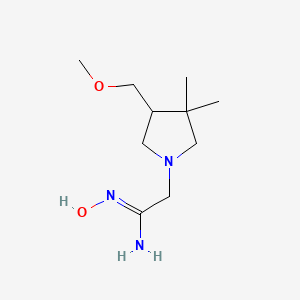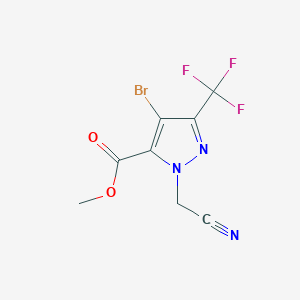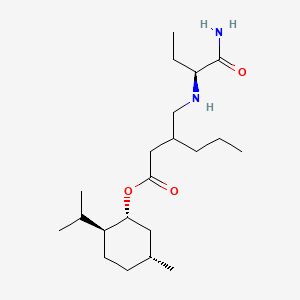![molecular formula C13H17F3N2O3 B15291614 Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)
Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, butyl-, 2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester is a chemical compound with a complex structure that includes a carbamate group, a butyl chain, and a pyridinyl ring substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, butyl-, 2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester typically involves the reaction of butyl carbamate with 2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, butyl-, 2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the butyl or pyridinyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Carbamic acid, butyl-, 2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mecanismo De Acción
The mechanism of action of carbamic acid, butyl-, 2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyridinyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, butyl-, ethyl ester: Similar structure but with an ethyl group instead of the pyridinyl ring.
Carbamic acid, N-[2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethoxy]ethyl]-, 1,1-dimethylethyl ester: Contains a similar trifluoromethyl group but different ester and amine groups.
Uniqueness
Carbamic acid, butyl-, 2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridinyl ring contributes to its binding affinity with molecular targets.
Propiedades
Fórmula molecular |
C13H17F3N2O3 |
|---|---|
Peso molecular |
306.28 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)pyridin-2-yl]oxyethyl N-butylcarbamate |
InChI |
InChI=1S/C13H17F3N2O3/c1-2-3-5-18-12(19)21-8-7-20-11-9-10(4-6-17-11)13(14,15)16/h4,6,9H,2-3,5,7-8H2,1H3,(H,18,19) |
Clave InChI |
CNDXRVNEESNKNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)OCCOC1=NC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)







![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)


